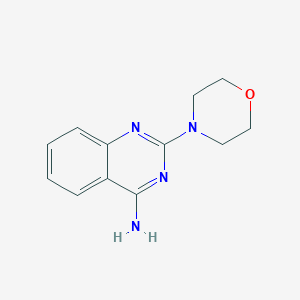

2-(4-morpholinyl)-4-quinazolinamine

Descripción general

Descripción

2-(4-morpholinyl)-4-quinazolinamine is a quinazoline derivative, a class of compounds known for their biological activity and presence of nitrogen-containing heterocyclic compounds.

Synthesis Analysis

- The synthesis of related quinazoline derivatives often involves the reaction of specific intermediates, like 2-amino-4-chlorobenzamide, with various compounds. For instance, in one study, 2-amino-4-chlorobenzamide reacted with 4-(trifluoromethyl)benzoyl chloride to synthesize a related quinazoline compound (Xu Li-feng, 2011).

- Another method involves the Buchwald–Hartwig amination process, starting from certain bromoquinolines and heteroarylamines like morpholine (H. Bonacorso et al., 2018).

Molecular Structure Analysis

- Detailed molecular structure analysis often employs spectroscopic techniques like FTIR, NMR, and UV spectroscopy, as well as density functional theory (DFT) calculations. These techniques confirm the structure and provide insights into various properties like vibrational characteristics and charge distribution (M. Sarkar et al., 2021).

Chemical Reactions and Properties

- Quinazoline derivatives undergo various chemical reactions depending on the substituents and reaction conditions. For example, different substituents react characteristically, leading to the formation of derivatives with varied chemical properties (K. Ozaki et al., 1980).

Physical Properties Analysis

- The physical properties of these compounds, like solubility, melting points, and crystalline structure, are often determined using X-ray diffraction and other analytical methods. These properties are crucial for understanding the stability and applicability of the compounds (Hong Sun et al., 2021).

Chemical Properties Analysis

- Quinazoline derivatives exhibit a range of chemical properties, including interactions with DNA and potential biological activities. These properties are determined through methods like photophysical analyses and binding studies (D. Nematollahi et al., 2010).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

2-(4-Morpholinyl)-4-quinazolinamine is part of the 4-anilinoquinazoline class of compounds. Its synthesis and the exploration of its derivatives have been a subject of interest due to their potential in inhibiting tyrosine kinases, especially EGFR. Recent studies have focused on the structure-based design and synthesis of 4-anilinoquinazoline derivatives to enhance their anticancer properties by stabilizing the kinase activity of EGFR. For instance, a series of novel 4-anilinoquinazoline analogs were evaluated for their cytotoxic activity against breast cancer cell lines, with some derivatives showing significant potential as EGFR inhibitors (Haghighijoo et al., 2018).

Mechanism of Action and Therapeutic Applications

The primary mechanism of action of this compound involves the selective inhibition of EGFR tyrosine kinase. This receptor is overexpressed in various types of cancers, including non-small cell lung cancer (NSCLC), breast cancer, and others, making it a key target for anticancer therapy. The inhibition of EGFR disrupts the signal transduction pathways that lead to tumor growth and progression.

In pediatric patients with refractory solid tumors and central nervous system malignancies, gefitinib has been evaluated for its efficacy, showing tolerability and a safety profile similar to that observed in adults. The clinical pharmacokinetics of gefitinib in children are akin to those observed in adults, indicating its potential for use in pediatric oncology (Freeman et al., 2006).

Furthermore, gefitinib has shown promise in combination therapies and in treating various malignancies beyond its initial scope, highlighting the compound's versatility and potential in oncology (Cohen et al., 2004).

Propiedades

IUPAC Name |

2-morpholin-4-ylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c13-11-9-3-1-2-4-10(9)14-12(15-11)16-5-7-17-8-6-16/h1-4H,5-8H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJFNOKQEHSBBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3C(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349768 | |

| Record name | 4-Quinazolinamine, 2-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41078-28-8 | |

| Record name | 4-Quinazolinamine, 2-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B5505692.png)

![8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5505697.png)

![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505700.png)

![5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5505715.png)

![4-methyl-2-(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine](/img/structure/B5505734.png)

![2-[3-(1,3-benzodioxol-5-yl)propanoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5505736.png)

![(1S*,5R*)-3-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5505748.png)

![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B5505758.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B5505775.png)

![(1S*,2S*)-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclohexanol](/img/structure/B5505782.png)